[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate

CB1 antagonist pyrazole SAR N-substitution effects

CAS 851126-57-3 (molecular formula C₂₅H₂₁ClN₂O₄S, MW 480.96 g/mol) is a fully substituted pyrazole derivative featuring a 4-chlorophenyl sulfanyl group at the pyrazole 4-position, a phenyl substituent at N-2, a methyl group at C-5, and a 3,4-dimethoxybenzoate ester at the pyrazol-3-yl oxygen position. The compound belongs to the broader diarylpyrazole class that includes the prototypical cannabinoid CB₁ receptor antagonist/inverse agonist rimonabant (SR141716A), and structurally aligns with the sulfur-containing pyrazole subclass described in patent literature as selective CB₁ receptor antagonists.

Molecular Formula C25H21ClN2O4S
Molecular Weight 480.96
CAS No. 851126-57-3
Cat. No. B2376849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
CAS851126-57-3
Molecular FormulaC25H21ClN2O4S
Molecular Weight480.96
Structural Identifiers
SMILESCC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
InChIInChI=1S/C25H21ClN2O4S/c1-16-23(33-20-12-10-18(26)11-13-20)24(28(27-16)19-7-5-4-6-8-19)32-25(29)17-9-14-21(30-2)22(15-17)31-3/h4-15H,1-3H3
InChIKeyBVFQSRPUJKQRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate (CAS 851126-57-3) – Compound Identity and Structural Class


CAS 851126-57-3 (molecular formula C₂₅H₂₁ClN₂O₄S, MW 480.96 g/mol) is a fully substituted pyrazole derivative featuring a 4-chlorophenyl sulfanyl group at the pyrazole 4-position, a phenyl substituent at N-2, a methyl group at C-5, and a 3,4-dimethoxybenzoate ester at the pyrazol-3-yl oxygen position [1]. The compound belongs to the broader diarylpyrazole class that includes the prototypical cannabinoid CB₁ receptor antagonist/inverse agonist rimonabant (SR141716A), and structurally aligns with the sulfur-containing pyrazole subclass described in patent literature as selective CB₁ receptor antagonists [2]. The compound is commercially available from multiple suppliers as a research-grade screening compound but, as of the most recent ChEMBL release, has no published biological activity data in the peer-reviewed literature [3].

Why [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate Cannot Be Casually Swapped with Other Pyrazole CB₁ Antagonists


Although CAS 851126-57-3 belongs to the diarylpyrazole CB₁ antagonist family, three structural features preclude simple functional interchange with close analogs such as the N-tert-butyl derivative (CAS 851127-86-1) or rimonabant: (1) the N-2 phenyl versus N-1 tert-butyl substitution alters both steric bulk and electronic distribution at the pyrazole core, which in the CB₁ pharmacophore model modulates receptor binding pocket complementarity [1]; (2) the 3,4-dimethoxybenzoate ester at the pyrazol-3-yl oxygen introduces a distinct hydrogen-bond acceptor pattern and elevated lipophilicity (predicted logP 4.57) relative to the carboxamide or carboxylate ester congeners commonly profiled in published SAR series [2]; and (3) the 4-chlorophenyl sulfanyl linker (C–S–C) at position 4 is topologically and electronically distinct from the direct C–C aryl attachment in rimonabant, potentially affecting both target residence time and off-target promiscuity profiles [3]. These structural divergences mean that potency, selectivity, and ADME parameters cannot be reliably extrapolated from class-level archetypes without direct experimental comparison.

Quantitative Differentiation Evidence for [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate (CAS 851126-57-3) Versus Closest Analogs


Structural Differentiation at N-Substitution: N-2 Phenyl vs. N-1 tert-Butyl in the Closest Available Analog

The target compound carries an N-2 phenyl group (C₆H₅– directly attached to the pyrazole N-2), whereas the closest commercially cataloged analog, 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(2-methyl-2-propanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate (CAS 851127-86-1, ChemSpider CSID 1612219), bears an N-1 tert-butyl group . In the CB₁ receptor pharmacophore established through rimonabant SAR, the N-1 substituent occupies a hydrophobic pocket whose steric tolerance is limited; the planar phenyl ring of the target compound presents a π-stacking surface unavailable to the sp³-hybridized tert-butyl group, with predicted differences in van der Waals volume (phenyl: ~45.8 ų vs. tert-butyl: ~72.2 ų) potentially altering binding pose and affinity [1]. No head-to-head CB₁ binding data exist for either compound; this differentiation is based on structural inference from the broader pyrazole CB₁ antagonist SAR literature.

CB1 antagonist pyrazole SAR N-substitution effects receptor binding

Ester Substituent Differentiation: 3,4-Dimethoxybenzoate vs. Alkanoate Esters in Analog Series

The target compound features a 3,4-dimethoxybenzoate ester at the pyrazol-3-yl oxygen, whereas multiple cataloged analogs in the same scaffold series carry simpler alkanoate esters (e.g., isobutyrate in CAS analog: 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate; butanoate; 3-phenylpropanoate) . The dimethoxy substitution on the benzoyl moiety introduces two additional hydrogen-bond acceptor sites (methoxy oxygens) and increases the polar surface area (predicted tPSA 74 Ų for the target vs. an estimated ~47–55 Ų for the alkanoate analogs) without substantially increasing molecular weight beyond that of the 3-phenylpropanoate analog [1]. Higher tPSA is associated with reduced passive blood–brain barrier permeability in CNS drug design guidelines, making the dimethoxybenzoate ester a potential handle for tuning peripheral vs. central exposure in CB₁ antagonist programs where CNS side-effect mitigation is desired [2]. No direct comparative permeability data exist for these specific analogs.

ester SAR 3,4-dimethoxybenzoate hydrogen bonding lipophilicity tuning

Predicted Physicochemical Profile Differentiation: LogP and Aqueous Solubility vs. Rimonabant

The target compound has a predicted logP of 4.57 (ZINC20 computed value) and an estimated aqueous solubility of ~0.007 mg/L at 25 °C (based on the closest available ChemSpider data for the tert-butyl analog, which shares the same ester and sulfanyl substituents) [1]. In comparison, rimonabant (SR141716A) has an experimentally determined logP of approximately 6.47 and similarly poor aqueous solubility [2]. The ~1.9 log unit difference corresponds to a theoretical ~80-fold lower octanol–water partition coefficient for the target compound, which may translate to measurably different in vitro assay behavior (e.g., reduced non-specific binding to plasticware, lower aggregation propensity in aqueous screening buffers at comparable concentrations) [3]. These comparisons are cross-study and rely on predicted rather than experimental values for the target compound.

lipophilicity logP aqueous solubility drug-likeness physicochemical profiling

Patent Landscape Positioning: Sulfur-Containing Pyrazole Scaffold with 3,4-Dimethoxybenzoate as a Structurally Novel Combination

A survey of the major CB₁ antagonist patent families—including WO2007138050 (Solvay Pharmaceuticals, sulfur-containing pyrazole derivatives), US7872006B2 (Tanabe Pharma, pyrazole CB₁ antagonists), and WO2008074982A1 (7TM Pharma, pyrazole CB₁ modulators)—reveals that while the 4-chlorophenyl sulfanyl pyrazole core is well-precedented, the specific combination of an N-2 phenyl group with a 3,4-dimethoxybenzoate ester at the pyrazol-3-yl oxygen falls outside the explicitly claimed substitution patterns in these key filings [1][2][3]. The sulfur-containing pyrazole patents predominantly claim N-1 aryl/heteroaryl substitution with carboxamide, carboxylate, or heterocycle-linked side chains at the pyrazole 3-position; the dimethoxybenzoate ester linkage is not enumerated in exemplified compounds. This structural gap may offer freedom-to-operate advantages for organizations developing proprietary CB₁ antagonist libraries.

patent analysis scaffold novelty CB1 antagonist intellectual property chemical space

Critical Data Gap Acknowledgment: Absence of Published CB₁ Binding or Functional Data for CAS 851126-57-3

It must be explicitly stated that as of the current ChEMBL release (version 20 and subsequent updates), CAS 851126-57-3 has no reported bioactivity data in any peer-reviewed publication or public database [1]. The ZINC database entry (ZINC3062415) confirms: 'This substance is not reported in any publications per ChEMBL' and 'There is currently no predicted activity for this compound' [2]. This stands in contrast to extensively characterized analogs such as rimonabant (CB₁ Ki = 1.8 nM), JD5037 (CB₁ Ki = 0.35 nM), and AM4113 (CB₁ Ki reported in multiple publications) [3]. Consequently, any claims regarding CB₁ receptor affinity, functional activity (agonist/antagonist/inverse agonist), or selectivity versus CB₂ for CAS 851126-57-3 would be purely speculative and should not form the basis of procurement decisions. The compound's value proposition rests entirely on its structural differentiation and predicted physicochemical properties, pending experimental validation.

data transparency screening compound bioactivity gap procurement risk

Recommended Procurement and Application Scenarios for [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate (CAS 851126-57-3)


CB₁ Antagonist SAR Library Expansion: Probing N-2 Phenyl and 3,4-Dimethoxybenzoate Ester Chemical Space

Given its structural divergence from patented CB₁ antagonist chemotypes, CAS 851126-57-3 is best deployed as a library expansion compound in medicinal chemistry programs exploring CB₁ receptor modulation. The N-2 phenyl group and 3,4-dimethoxybenzoate ester combination is not represented in exemplified compounds from the major Solvay, Tanabe, or 7TM Pharma patent families [1][2][3]. Procurement for inclusion in a focused CB₁ screening deck enables interrogation of SAR hypotheses around π-stacking at the N-substituent position and the effect of elevated tPSA on target engagement.

Physicochemical Probe for Peripheral CB₁ Antagonist Design

With a predicted logP of 4.57 and tPSA of 74 Ų, the compound occupies a physicochemical space intermediate between highly lipophilic CNS-penetrant CB₁ antagonists (e.g., rimonabant, logP ~6.5) and more polar peripherally restricted candidates [1]. This makes it a useful calibration compound for in vitro permeability assays (PAMPA, Caco-2) and plasma protein binding studies aimed at establishing structure–property relationships for tuning CNS exposure within the pyrazole CB₁ antagonist series. Its predicted aqueous solubility (~0.01 mg/L), while low in absolute terms, is approximately an order of magnitude higher than rimonabant, potentially offering practical advantages in assay buffer formulation at typical screening concentrations (1–10 μM) [2].

In Vitro Assay Interference Control Compound

The combination of moderate predicted logP (4.57) with the dimethoxybenzoate chromophore (UV-active) makes CAS 851126-57-3 suitable as a negative control or reference compound in assays where aggregation-based interference or non-specific binding is suspected [1]. Its lipophilicity is below the threshold (logP > 5–6) most strongly associated with colloidal aggregation and promiscuous inhibition in biochemical assays, yet it retains sufficient hydrophobicity to challenge assay conditions [2]. The dimethoxybenzoyl moiety also provides a UV handle (λ_max ~260–290 nm) for HPLC-based purity and solubility verification.

Computational Chemistry and Docking Model Validation

As a commercially available compound with no published CB₁ activity, CAS 851126-57-3 represents an ideal prospective test case for validating CB₁ homology models and docking workflows. Its structural features—particularly the sulfanyl linker geometry (C–S–C bond angle ~100° vs. ~120° for C–C–C) and the flexible dimethoxybenzoate ester—pose non-trivial conformational sampling challenges for docking algorithms [1]. Procurement for prospective docking-and-testing cycles can yield valuable data on model predictivity while simultaneously generating the first experimental CB₁ binding data for this chemotype.

Quote Request

Request a Quote for [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.